

3-(4-(hydroxymethyl)phenoxy)phthalonitrile CAS number 649553-08-2

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Compound of Interest

Compound Name: 3-(4-(hydroxymethyl)phenoxy)phthalonitrile

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An In-depth Technical Guide to **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** (CAS 649553-08-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Phthalonitrile Building Block

3-(4-(hydroxymethyl)phenoxy)phthalonitrile is a substituted aromatic dinitrile compound that has garnered interest as a specialized chemical intermediate. Its molecular architecture, featuring a phthalonitrile core linked to a hydroxymethyl-substituted phenoxy group via an ether bond, provides a unique combination of reactive sites. The two adjacent nitrile groups are precursors for the template synthesis of phthalocyanine macrocycles, while the peripheral hydroxymethyl group offers a versatile handle for post-synthesis modification, influencing solubility, aggregation behavior, and covalent attachment to other molecules or surfaces.

This guide provides a comprehensive technical overview of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**, detailing its synthesis, physicochemical properties, key chemical transformations, and applications. The insights presented herein are intended to empower researchers in materials science, polymer chemistry, and medicinal chemistry to leverage this molecule's potential in the development of novel functional materials.

Physicochemical and Safety Data Summary

While comprehensive experimental data is not uniformly available in public literature, the following tables summarize key properties and safety information compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties

Property	Value	Source(s)
CAS Number	649553-08-2	[1] [2] [3] [4]
Molecular Formula	<chem>C15H10N2O2</chem>	[1] [4]
Molecular Weight	250.25 g/mol	[1] [5]
Synonyms	3-[4-(hydroxymethyl)phenoxy]-1,2-Benzenedicarbonitrile	[1]
Appearance	White crystalline powder (Typical)	[5]
Solubility	Limited in common solvents	[5]
Storage	2-8°C, cool, dry environment	[1] [5]
Boiling Point	Not available	[1] [4]
Melting Point	Not available	[1]

Table 2: GHS Safety Information

Hazard	Code	Description
Pictogram	GHS07	Exclamation Mark
Signal Word	Warning	
Hazard Statements	H302	Harmful if swallowed
H315	Causes skin irritation	
H319	Causes serious eye irritation	
Precautionary Statements	P264	Wash hands thoroughly after handling
P280	Wear protective gloves/eye protection	
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	
P337+P313	If eye irritation persists: Get medical advice/attention.	
Data compiled from Arctom Scientific[4]. Users should always consult the latest Safety Data Sheet (SDS) from their supplier before handling.		

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most logical and widely practiced method for synthesizing substituted phenoxy phthalonitriles is through a nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a nitro group from a phthalonitrile precursor by a phenoxide. For

the synthesis of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**, 3-nitrophthalonitrile and 4-hydroxybenzyl alcohol (p-hydroxybenzyl alcohol) serve as the key starting materials.

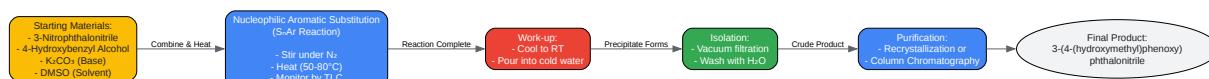
The causality behind this choice is rooted in the electron-withdrawing nature of the two nitrile groups on the phthalonitrile ring. These groups activate the aromatic ring towards nucleophilic attack, making the nitro group, a good leaving group, susceptible to displacement by the phenoxide generated from 4-hydroxybenzyl alcohol in the presence of a base.

Step-by-Step Experimental Workflow

- Reagent Preparation:
 - To a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-hydroxybenzyl alcohol and a suitable anhydrous base, such as potassium carbonate (K_2CO_3), in a molar excess (typically 1.5-2.0 equivalents relative to the alcohol).
 - Add a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents are ideal as they effectively solvate the potassium phenoxide intermediate, enhancing its nucleophilicity, and are stable at the required reaction temperatures.[6][7]
- Reaction Execution:
 - Stir the mixture under a nitrogen atmosphere at room temperature for approximately 30-60 minutes to ensure the complete formation of the potassium phenoxide.
 - Add 3-nitrophthalonitrile to the flask (1.0 equivalent).
 - Heat the reaction mixture to a temperature typically ranging from 50°C to 80°C.[6][8] The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting 3-nitrophthalonitrile spot is consumed. This can take several hours (e.g., 8-24 hours).[8][9]
- Product Isolation and Purification:
 - Once the reaction is complete, allow the mixture to cool to room temperature.

- Pour the reaction mixture into a large volume of cold water with stirring to precipitate the crude product.[7][9] This step is effective because the organic product is typically insoluble in water, while the inorganic salts and residual DMF/DMSO are water-soluble.
- Collect the precipitate by vacuum filtration and wash it thoroughly with deionized water to remove any remaining salts.
- The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**.[9]

Synthesis Workflow Diagram



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Caption: SNAr synthesis of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**.

Core Reactivity and Applications

The primary utility of **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** lies in its role as a precursor for more complex molecular and macromolecular structures. Its reactivity is dominated by the chemistry of its nitrile and hydroxymethyl functional groups.

Precursor to Phthalocyanines

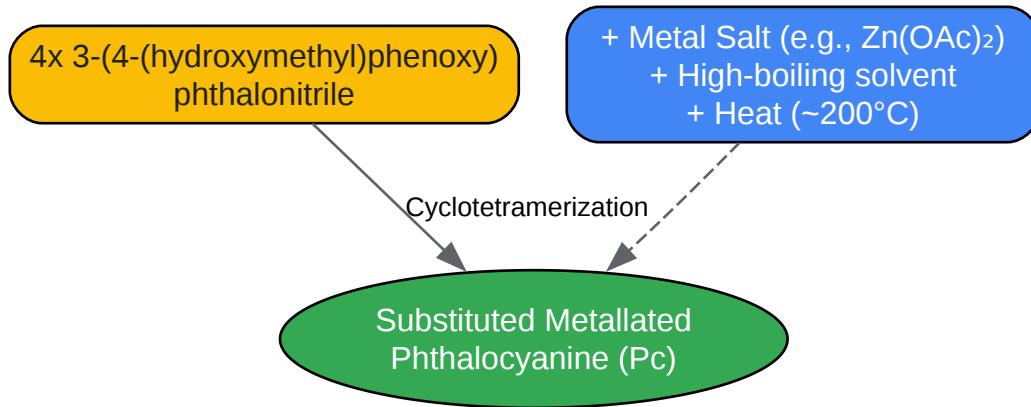
The defining reaction of phthalonitriles is their cyclotetramerization to form phthalocyanines (Pcs).[10] This process involves the template-driven condensation of four phthalonitrile molecules, typically in the presence of a metal salt (e.g., Zn(OAc)₂, CoCl₂, CuCl₂) in a high-boiling solvent like hexanol or in a melt, to form a metallated phthalocyanine (MPc).[11][12]

The presence of the 3-(4-(hydroxymethyl)phenoxy) substituent on each of the four isoindole units of the resulting phthalocyanine imparts specific properties:

- Improved Solubility: The polar hydroxymethyl groups can enhance the solubility of the otherwise poorly soluble phthalocyanine macrocycle in organic solvents, which is a major challenge in their processing and application.[10]
- Reduced Aggregation: The bulky peripheral groups can sterically hinder the π - π stacking that often leads to aggregation and quenching of photophysical properties.
- Functional Handle: The primary alcohol of the hydroxymethyl group serves as a reactive site for further derivatization, such as esterification or etherification, allowing the phthalocyanine to be covalently linked to polymers, surfaces, or biomolecules.[9]

These modified phthalocyanines are investigated for a wide range of applications, including as photosensitizers in photodynamic therapy (PDT), catalysts, and components in nonlinear optical materials and solar cells.[10][12][13]

Phthalocyanine Formation Diagram



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Caption: Cyclotetramerization of the title compound to form a phthalocyanine.

Monomer for High-Performance Polymers

Beyond phthalocyanines, phthalonitrile-based monomers are used to create high-performance thermosetting polymers.[7] The polymerization proceeds through a thermally induced ring-

forming reaction of the nitrile groups, creating a highly cross-linked network of phthalocyanine and triazine rings.^[7] This process, often accelerated by a curing agent, results in polymers with exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures.^[7]

The hydroxymethyl group in **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** can act as a self-catalyzing moiety, as active hydrogen-containing structures are known to initiate the curing of nitrile groups, potentially lowering the curing temperature.^{[8][14][15]} These polymers are valuable in demanding applications such as aerospace components, high-temperature adhesives, and electronic encapsulants.^[7]

Intermediate in Organic Synthesis

The hydroxymethyl group can be readily transformed into other functional groups. For instance, a patent describes the reaction of a similar hydroxyl-containing phthalonitrile with dichlorosilanes to form organosilicon-modified phthalonitriles, demonstrating its utility as a platform for creating more complex derivatives.^[9] This versatility allows for its use in the synthesis of a variety of organic materials where its specific substitution pattern is desired.^[1]

Conclusion

3-(4-(hydroxymethyl)phenoxy)phthalonitrile is a strategically designed molecule that serves as a critical gateway to advanced functional materials. Its synthesis via a reliable SNAr pathway makes it an accessible building block for both academic and industrial research. The dual reactivity of its nitrile and hydroxymethyl groups provides a powerful toolkit for creating soluble, functionalized phthalocyanines and high-performance thermosetting polymers. As the demand for materials with superior thermal stability and tailored properties continues to grow, the importance of versatile precursors like **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** is set to increase, paving the way for innovations in electronics, aerospace, and medicine.

References

- LookChem. Cas 649553-08-2, **3-(4-(hydroxymethyl)phenoxy)phthalonitrile**. [\[Link\]](#)
- Al-Awady, M. J., & El-Kashef, H. S. (2021). Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. *RSC Advances*, 11(43), 26651-26664. [\[Link\]](#)
- ResearchGate. Scheme 1.
- ResearchGate. The synthesis of phthalonitrile derivatives (1 and 2) and their zinc.... [\[Link\]](#)

- Wang, J., et al. (2020). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. *Molecules*, 25(1), 199. [\[Link\]](#)
- Royal Society of Chemistry.
- Patent 3211023. PHTHALONITRILE MONOMER MODIFIED WITH ORGANOSILICON FRAGMENTS. [\[Link\]](#)
- PubChem. 4-(4-Hydroxy-3-(hydroxymethyl)phenoxy)benzonitrile. [\[Link\]](#)
- YorkSpace. Multisubstituted phthalonitriles for phthalocyanine synthesis. [\[Link\]](#)
- ResearchGate. Synthesis of 4-(3-hydroxyphenoxy) phthalonitrile and 1,3-bis(3,4-dicyanophenoxy) benzene. [\[Link\]](#)
- Atilla, D., et al. (2021). Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties. *Journal of Molecular Structure*, 1225, 129114. [\[Link\]](#)
- Fireball.com. **3-(4-(hydroxymethyl)phenoxy)phthalonitrile** (Cas 649553-08-2) | Global Chemical Supplier. [\[Link\]](#)
- Zhang, Y., et al. (2013). The curing behavior and properties of phthalonitrile resins using ionic liquids as a new class of curing agents. *Express Polymer Letters*, 7(1), 85-96. [\[Link\]](#)
- Google Patents. WO2013020067A1 - Phthalocyanine synthesis.
- CAS Common Chemistry. Caffeine. [\[Link\]](#)
- ResearchGate. Reaction mechanism of phthalonitrile cyclization for the synthesis of phthalocyanines. [\[Link\]](#)
- Zenodo. PHTHALONITRILE MODIFIED MULTI-HYDROXYL PHENOLIC: SYNTHESIS, CURING AND PROPERTIES. [\[Link\]](#)
- MDPI.
- Banshiwal, J. K., et al. (2023). Thermal Studies of High Temperature Resistant Phosphorylated Phthalonitrile Resins. *NanoWorld Journal*, 9(S1), S203-S207. [\[Link\]](#)

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Sources

- 1. Cas 649553-08-2,3-(4-(hydroxymethyl)phenoxy)phthalonitrile | lookchem [lookchem.com]
- 2. 649553-08-2 | 3-(4-(Hydroxymethyl)phenoxy)phthalonitrile - AiFChem [aifchem.com]
- 3. 649553-08-2|3-(4-(Hydroxymethyl)phenoxy)phthalonitrile|BLD Pharm [bldpharm.com]

- 4. arctomsci.com [arctomsci.com]
- 5. chemshuttle.com [chemshuttle.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. zenodo.org [zenodo.org]
- 9. PHTHALONITRILE MONOMER MODIFIED WITH ORGANOSILICON FRAGMENTS - Patent 3211023 [data.epo.org]
- 10. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design of novel substituted phthalocyanines; synthesis and fluorescence, DFT, photovoltaic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
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